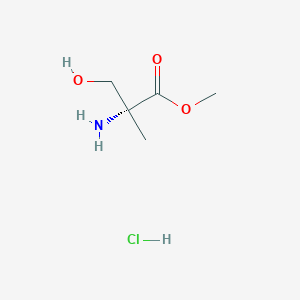

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, commonly known as L-Methionine sulfoximine (MSX), is an amino acid analog that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine, an important neurotransmitter and precursor to other amino acids. The purpose of

Scientific Research Applications

- Methyl aryl ethers are commonly used protecting groups in organic synthesis. They can be selectively removed to reveal the desired functional groups. Researchers have explored the use of pyridine hydrochloride for efficient demethylation of methyl aryl ethers under solvent-free conditions using microwave irradiation . This method provides high yields and avoids the need for organic solvents .

- In the context of safety, it’s essential to understand the behavior of by-products. The compound methyl ethyl ketone oxime hydrochloride (MEKOH) is an accident-prone by-product of methyl tris (methyl ethyl ketone oxime) silane (MOS) . Investigating the thermal safety of MEKOH helps ensure safe handling and storage practices .

- Gold nanoparticles (AuNPs) have diverse applications, including catalysis, sensing, and drug delivery. Researchers have characterized the interaction of L-cysteine methyl ester hydrochloride with gold surface-generated nanoparticle systems (Cis@AuNPs). Techniques such as optical spectroscopy and microscopy confirm the affinity of this compound with gold, opening avenues for tailored functionalization of AuNPs .

Demethylation of Methyl Aryl Ethers

Thermal Safety Analysis

Interaction with Gold Nanoparticles

properties

IUPAC Name |

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOVZRPIWXDGEL-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,6-dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate](/img/no-structure.png)